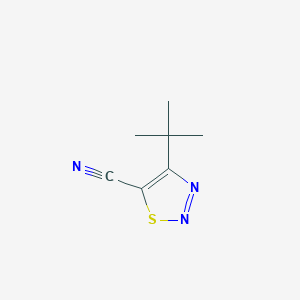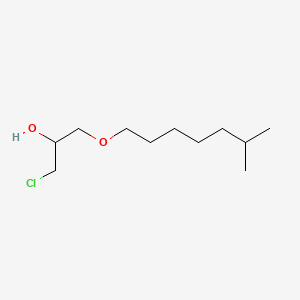
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a chemical compound with a unique structure that includes both chlorine and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the molecular structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality. The use of catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like hydroxide ions or electrophiles such as alkyl halides are used in substitution reactions. The conditions depend on the specific reactants and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: This compound shares some structural similarities but differs in its chemical properties and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Another related compound with distinct reactivity and uses.
Uniqueness
2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its specific combination of chlorine and phosphorus atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66133-04-8 |
|---|---|
Molekularformel |
C5H7Cl2O2P |
Molekulargewicht |
200.98 g/mol |
IUPAC-Name |
2,4-dichloro-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H7Cl2O2P/c1-5(2)4(6)3-10(7,8)9-5/h3H,1-2H3 |
InChI-Schlüssel |
RGOKJYGZONOWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CP(=O)(O1)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
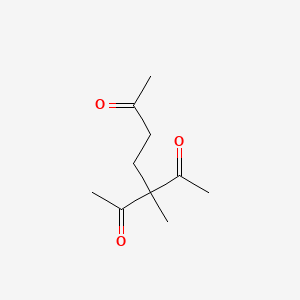
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
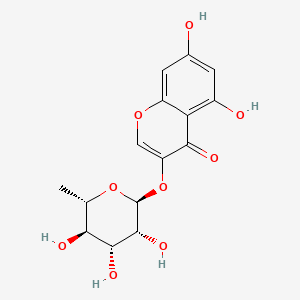
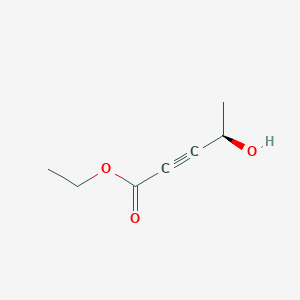
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
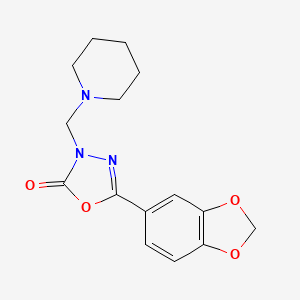

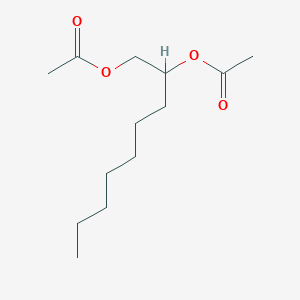
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
